molecular formula C12H18ClFN2 B7897026 (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

(3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7897026
M. Wt: 244.73 g/mol
InChI Key: MBJTUNAEPWRTLN-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound with the molecular formula C12H18ClFN2 and a molecular weight of 244.74 g/mol . This piperidine-based building block is of significant interest in pharmaceutical research and medicinal chemistry for the synthesis of novel bioactive molecules. The core structure of this compound, featuring a piperidine ring, is a common pharmacophore found in molecules that target a variety of biological processes. For instance, research into 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has demonstrated their potential as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . Piperidine and piperazine scaffolds are also frequently explored in the development of antiviral agents and antituberculosis compounds , highlighting the versatility of this chemotype. The incorporation of a 3-fluorobenzyl group is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability. This product is intended for research applications as a key synthetic intermediate or building block. It can be utilized to create compound libraries for high-throughput screening or in the rational design of ligands for various biological targets. As with many piperidine derivatives, its primary value lies in its ability to serve as a versatile scaffold for further chemical modification. Please be advised: This product is designated for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14-15H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJTUNAEPWRTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a piperidine ring substituted with a 3-fluorobenzyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Structural Characteristics

The compound's structure can be represented as follows:

 3 Fluoro benzyl piperidin 4 yl amine hydrochloride\text{ 3 Fluoro benzyl piperidin 4 yl amine hydrochloride}

The presence of the fluorine atom enhances lipophilicity, which may influence the compound's interaction with biological targets, potentially affecting its pharmacological profile.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine substitution can improve binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

  • Enzyme Inhibition : Potential for inhibiting key enzymes involved in various metabolic pathways.
  • Receptor Binding : Affinity for neurotransmitter receptors could suggest applications in treating neurological disorders .

Antimicrobial Activity

Studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .

Anticancer Activity

Research into related piperidine compounds has indicated potential anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar activities .

Case Studies

Study Findings Relevance
Study on piperidine derivativesIdentified antimicrobial activity against E. coli and S. aureusSupports potential use in treating bacterial infections
Cytotoxicity assays on piperidine analogsModerate cytotoxicity against ovarian cancer cellsIndicates possible anticancer applications

Toxicokinetics and Toxicodynamics

Understanding the toxicokinetics and toxicodynamics of this compound is crucial for assessing its safety profile. Preliminary studies suggest that the compound's metabolic pathways may involve phase I reactions such as hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes .

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Protein Arginine Methyltransferases (PRMTs) :
    • Recent studies have highlighted the role of (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride as a selective inhibitor of PRMTs, particularly PRMT4 and PRMT6. These enzymes are implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. In vitro assays demonstrated that compounds derived from this scaffold exhibit potent inhibitory effects, with IC50 values in the nanomolar range .
    • The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly impact potency and selectivity. For instance, the introduction of different substituents on the benzyl group or alterations in linker length can enhance binding affinity to target proteins .
  • Neuropharmacological Effects :
    • Compounds related to this compound have been investigated for their potential as NMDA receptor antagonists. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is associated with neurodegenerative diseases .
    • In animal models, derivatives have shown promise in modulating behavior in tests such as the forced swim test, indicating potential antidepressant effects .
  • Anticancer Activity :
    • The dual inhibition of PRMT4 and PRMT6 by this compound has been linked to reduced tumor growth in preclinical models. Targeting these enzymes may disrupt cancer cell proliferation and survival pathways, providing a novel therapeutic strategy for cancer treatment .

Case Studies

  • PRMT Inhibition in Cancer Models :
    • A study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, correlating with decreased expression of PRMT4 and PRMT6. This suggests a direct role in modulating epigenetic regulation within cancer cells .
  • Behavioral Studies :
    • In a controlled experiment assessing the effects on anxiety-like behavior in rodents, administration of the compound resulted in reduced immobility time compared to control groups, supporting its potential as an anxiolytic agent .

Data Summary

Application AreaFindingsReferences
PRMT InhibitionPotent dual inhibitor; IC50 values < 100 nM for PRMT4 and PRMT6
NeuropharmacologyPotential NMDA receptor antagonist; effects observed in behavioral tests
Anticancer ActivityReduced tumor growth in preclinical models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperidin-4-yl-amine derivatives are highly sensitive to substituents on the benzyl group and modifications to the amine or piperidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidin-4-yl-amine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
(3-Fluoro-benzyl)-piperidin-4-yl-amine HCl 3-Fluorobenzyl C₁₂H₁₆ClFN₂ 258.72 High lipophilicity; CNS drug intermediate
1-(4-Chlorobenzyl)-piperidin-4-amine HCl 4-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 275.18 Enhanced steric bulk; antimicrobial studies
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl 4-Fluorobenzyl + methylamine C₁₃H₁₈ClFN₂ 272.75 Increased basicity; discontinued (stability issues)
1-(3-Methoxy-4-nitrophenyl)-piperidin-4-amine HCl 3-Methoxy-4-nitrophenyl C₁₂H₁₆ClN₃O₃ 309.73 Electron-withdrawing groups; agrochemical research
1-(3-Nitrobenzyl)-piperidin-4-amine diHCl 3-Nitrobenzyl C₁₂H₁₇Cl₂N₃O₂ 338.19 High reactivity; potential toxicity concerns
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl 3,4-Dichlorobenzyl + methyl C₁₃H₁₉Cl₃N₂ 309.67 Enhanced lipophilicity; discontinued
1-Methyl-3-(4-(trifluoromethyl)benzyl)-piperidin-4-amine HCl 4-Trifluoromethylbenzyl + methyl C₁₄H₁₈ClF₃N₂ 328.76 Strong electron-withdrawing effects; antiviral research

Key Observations

Halogen Substituents: Fluorine (3- or 4-position): The 3-fluoro analog exhibits optimal lipophilicity for blood-brain barrier penetration, making it relevant for CNS-targeting drugs. In contrast, the 4-fluoro derivative with a methylamine group () was discontinued, possibly due to synthetic challenges or metabolic instability .

Electron-Withdrawing Groups :

  • Nitro (): Compounds with nitro groups (e.g., 3-nitrobenzyl) demonstrate higher reactivity but may face toxicity hurdles, as seen in Safety Data Sheet warnings (). These are often used in early-stage pharmacological screens .
  • Trifluoromethyl (): The trifluoromethyl group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Discontinued Compounds :

  • Derivatives like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl () and (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl () were discontinued, likely due to poor solubility or undesirable pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves condensing 4-fluorobenzaldehyde with piperidin-4-amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) in methanol or ethanol at 25–40°C facilitates imine formation and subsequent reduction. The reaction typically completes within 12–24 hours, yielding the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

Critical Parameters :

  • Solvent : Methanol optimizes proton availability for imine intermediate stabilization.

  • pH : Maintained at 5–6 using acetic acid to enhance reducing agent efficiency.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes side products.

Yield and Purity

Under optimized conditions, this method achieves 68–75% yield with ≥98% purity (HPLC). Impurities include unreacted starting materials (<1%) and over-reduction byproducts (<0.5%).

Nucleophilic Substitution Approach

Synthesis via Alkylation

This method reacts 4-fluoro-benzyl chloride with piperidin-4-amine in anhydrous dimethylformamide (DMF) using sodium hydride (NaH\text{NaH}) as a base. The exothermic reaction requires cooling to 0–5°C to suppress side reactions, followed by stirring at 25°C for 6–8 hours. Quenching with ice water precipitates the free base, which is isolated and converted to the hydrochloride salt.

Industrial Adaptation :

  • Scale-up : Continuous flow reactors enhance heat dissipation, improving yield to 82% at 10 kg scale.

  • Purification : Recrystallization from ethanol/water (3:1) removes residual DMF and sodium chloride.

Comparative Performance

ParameterLaboratory ScaleIndustrial Scale
Yield65%82%
Reaction Time8 hours4 hours
Purity (HPLC)97%99.5%

Catalytic Hydrogenation Strategy

Hydrogenation of Nitriles

A two-step process involves:

  • Nitrile Formation : Reacting 4-fluoro-benzyl bromide with piperidin-4-amine in acetonitrile using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) to form the nitrile intermediate.

  • Hydrogenation : Catalytic hydrogenation at 50–60°C under 3–5 bar H2\text{H}_2 pressure using palladium on carbon (Pd/C\text{Pd/C}) yields the amine, which is acidified to the hydrochloride.

Optimization Insights

  • Catalyst Loading : 5% Pd/C\text{Pd/C} achieves complete conversion in 6 hours.

  • Safety : Ex situ H2\text{H}_2 monitoring prevents over-pressurization in batch reactors.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H^1\text{H}-NMRδ 7.35–7.25 (m, 2H, Ar-H), 3.70 (s, 2H, CH₂), 3.15–3.05 (m, 2H, piperidine), 2.85–2.75 (m, 2H, piperidine)
13C^{13}\text{C}-NMRδ 162.5 (C-F), 135.2 (Ar-C), 54.8 (piperidine-CH₂), 46.3 (N-CH₂)
LC-MS[M+H]⁺ = 229.1 (calc. 229.2), fragments at m/z 174.1 (piperidine ring)

Purity and Stability

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

  • Stability : The hydrochloride salt shows <0.2% degradation after 12 months at 25°C/60% RH.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination68–7598ModerateHigh
Nucleophilic Substitution65–8297–99.5HighModerate
Catalytic Hydrogenation70–7899HighLow (Pd cost)

Key Trade-offs :

  • Reductive Amination : Cost-effective but limited scalability due to prolonged reaction times.

  • Catalytic Hydrogenation : High purity and scalability offset by catalyst expenses.

Industrial-Scale Optimization Challenges

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing waste by 40% in continuous processes.

Byproduct Management

  • Chloride Salts : Removed via ion-exchange resins during workup.

  • Palladium Residues : Adsorbed on activated carbon to <1 ppm in final product.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-driven amination using ruthenium catalysts, achieving 72% yield at ambient temperature. This method reduces energy consumption but requires UV-transparent reactors.

Biocatalytic Routes

Immobilized transaminases convert 4-fluoro-benzyl ketone to the amine with 65% yield and 99% enantiomeric excess (ee), though substrate scope remains limited .

Q & A

Basic: What are the recommended methods for synthesizing (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride?

The compound can be synthesized via Mannich reactions , a common approach for piperidine derivatives. For example, L. M. Gaster et al. utilized phenethylamine hydrochloride and ketones (e.g., 4'-fluoroacetophenone) in Mannich reactions to generate structurally similar compounds with yields of 87–98% . Key steps include:

  • Amine activation : Use of formaldehyde or paraformaldehyde to form iminium intermediates.
  • Nucleophilic addition : Reaction with fluorinated benzyl groups under controlled pH (e.g., acetic acid buffer).
  • Purification : Recrystallization using ethanol/HCl mixtures to isolate the hydrochloride salt .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Characterization requires multi-modal analytical validation :

  • HPLC : Assess purity (≥98%) with single impurity thresholds ≤0.5% .
  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for fluorine coupling in the benzyl group).
  • Mass spectrometry : Verify molecular weight (e.g., 153.58 g/mol for the base structure) .
  • Elemental analysis : Validate stoichiometry of the hydrochloride salt .

Basic: What safety precautions are critical during handling?

While direct safety data for this compound are limited, analogous piperidine derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) highlight risks:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced: How can this compound be applied in studying enzyme interactions like semicarbazide-sensitive amine oxidase (SSAO)?

Piperidine-based amines are substrates or inhibitors of SSAO , which catalyzes oxidative deamination. Experimental design considerations:

  • Kinetic assays : Monitor hydrogen peroxide production via fluorometric or spectrophotometric methods.
  • Competitive inhibition studies : Compare KiK_i values with other amines (e.g., 2,4-diaminotoluene) .
  • Cell-based models : Use leukocyte migration assays to probe SSAO’s role in inflammation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. Methodological solutions include:

  • Variable temperature NMR : Reduces signal broadening caused by dynamic processes.
  • COSY/NOESY : Resolves overlapping peaks in aromatic regions.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict coupling constants to validate experimental spectra .

Advanced: What strategies optimize reaction yields when synthesizing fluorinated analogs?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
  • Catalyst screening : Lewis acids like ZnCl₂ improve imine formation efficiency.
  • Temperature control : Maintain 0–5°C during amine activation to minimize side reactions .

Advanced: How do structural modifications (e.g., nitro vs. fluoro substituents) impact biological activity?

Comparative studies on analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine vs. 3-fluoro derivatives) reveal:

  • Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but reduce membrane permeability.
  • Fluorine’s hydrophobic effect : Enhances binding affinity to hydrophobic enzyme pockets (e.g., SSAO) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Monitor diastereomers via chiral HPLC during scale-up.
  • Crystallization control : Use gradient cooling to prevent amorphous solid formation .
  • Process analytical technology (PAT) : In-line FTIR tracks intermediate conversions .

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